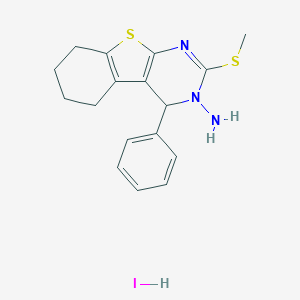
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to possess antioxidant activity and to inhibit the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI in lab experiments is its potential therapeutic properties. It has been shown to possess anticancer and antifungal activity, as well as anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI. One direction is to further investigate its potential as an anticancer agent and to elucidate its exact mechanism of action. Additionally, it would be interesting to study the compound's potential as an antifungal and anti-inflammatory agent. Furthermore, it would be valuable to investigate the compound's pharmacokinetic and toxicological properties to determine its suitability as a therapeutic agent. Finally, it would be useful to explore the synthesis of analogs of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI to determine if they possess improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been reported in the literature. The synthesis involves the reaction of 2-methylthio-4-phenyl-3,4,5,6,7,8-hexahydrobenzo[b]thiophene with 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction yields 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI as a white solid.
Applications De Recherche Scientifique
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess antifungal activity against various strains of fungi. Furthermore, it has been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
135718-67-1 |
|---|---|
Nom du produit |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI |
Formule moléculaire |
C17H20IN3S2 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothiolo[2,3-d]pyrimidin-3-amine;hydroiodide |
InChI |
InChI=1S/C17H19N3S2.HI/c1-21-17-19-16-14(12-9-5-6-10-13(12)22-16)15(20(17)18)11-7-3-2-4-8-11;/h2-4,7-8,15H,5-6,9-10,18H2,1H3;1H |
Clé InChI |
HFNBFWNVVBUGBH-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
SMILES canonique |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
Synonymes |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thien o(2,3-d)pyrimidine HI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



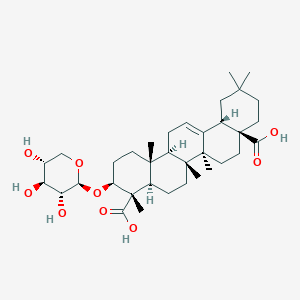
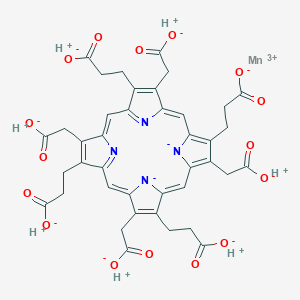
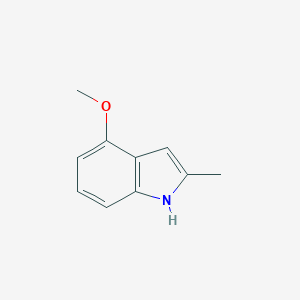
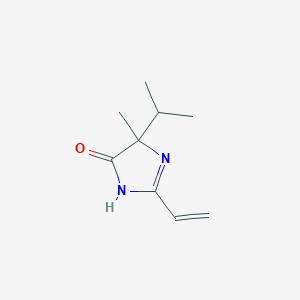


![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
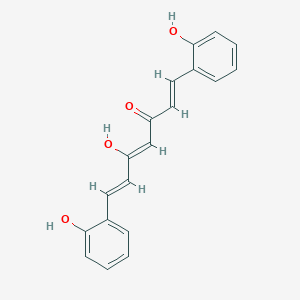
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
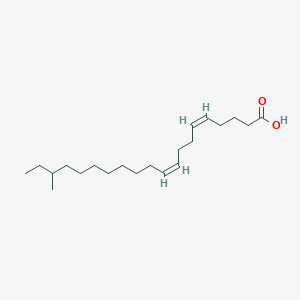
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)